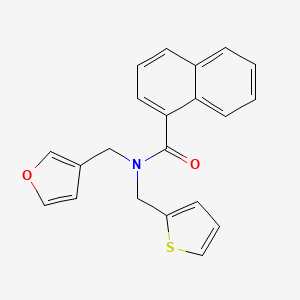

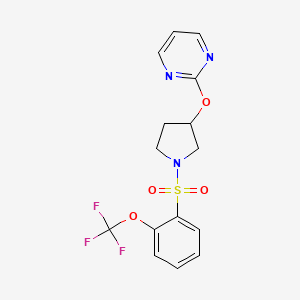

![molecular formula C7H15NO3S B2760683 3-[(1,1-Dioxidotetrahydrothiophen-3-yl)amino]propan-1-ol CAS No. 56878-90-1](/img/structure/B2760683.png)

3-[(1,1-Dioxidotetrahydrothiophen-3-yl)amino]propan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-[(1,1-Dioxidotetrahydrothiophen-3-yl)amino]propan-1-ol is a compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as 'DTTAP' and has been synthesized using various methods.

Wissenschaftliche Forschungsanwendungen

Synthesis and Material Applications

One of the primary applications of tertiary amines, similar in structure to "3-[(1,1-Dioxidotetrahydrothiophen-3-yl)amino]propan-1-ol," is in the field of corrosion inhibition. For instance, compounds like 1,3-di-amino-propan-2-ol derivatives have been synthesized and found to significantly retard the anodic dissolution of iron, serving as effective anodic inhibitors and protecting metal surfaces from corrosion (Gao, Liang, & Wang, 2007). This application is crucial for extending the lifespan of carbon steel structures in corrosive environments.

Biochemical and Pharmacological Research

In biochemical research, derivatives of 3-amino-propan-1-ol, like poly(ether imine) dendrimers synthesized from 3-amino-propan-1-ol, have been explored for their biocompatibility and potential as drug delivery vehicles. These dendrimers have shown to be non-toxic and could be tailored with various functional groups, making them versatile tools for biological studies (Krishna, Jain, Tatu, & Jayaraman, 2005).

Another significant area of application involves the synthesis and evaluation of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives as Src kinase inhibitors, showcasing potential anticancer activities. These compounds, synthesized from epichlorohydrin, demonstrated inhibitory effects on Src kinase and anticancer activity on human breast carcinoma cells, offering insights into developing new therapeutic agents (Sharma et al., 2010).

Catalysis and Chemical Synthesis

Research has also explored the catalytic applications of compounds derived from 3-amino-propan-1-ol, including the synthesis of cyclic acetals from glycerol, indicating their utility in producing novel platform chemicals from renewable resources (Deutsch, Martin, & Lieske, 2007). Such studies underscore the compound's role in green chemistry by facilitating the conversion of bio-based raw materials into valuable chemicals.

Wirkmechanismus

Target of Action

The primary target of the compound 3-[(1,1-Dioxidotetrahydrothiophen-3-yl)amino]propan-1-ol is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

The compound acts as an activator for the GIRK channels . It interacts with these channels, leading to their activation and resulting in changes in the cell’s excitability .

Result of Action

The activation of GIRK channels by this compound can potentially influence numerous physiological processes and indications, such as pain perception, epilepsy, reward/addiction, and anxiety . .

Eigenschaften

IUPAC Name |

3-[(1,1-dioxothiolan-3-yl)amino]propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3S/c9-4-1-3-8-7-2-5-12(10,11)6-7/h7-9H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISKLSCSMCPVCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NCCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((3-Hydroxypropyl)amino)tetrahydrothiophene 1,1-dioxide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B2760601.png)

![N-(4-acetylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2760605.png)

![(Z)-5-chloro-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2760611.png)

![2-Benzyl-6-(3-ethoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2760616.png)

![N-[4-(dimethylamino)benzyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2760619.png)